molecular formula C8H12N2OS B2939213 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline CAS No. 1822633-59-9

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline

Cat. No.: B2939213
CAS No.: 1822633-59-9
M. Wt: 184.26
InChI Key: XYYFPHNGTYRUHL-UHFFFAOYSA-N
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Description

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . This compound is characterized by the presence of a methylimino group, an oxo-lambda6-sulfanyl group, and an aniline moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline typically involves the reaction of aniline derivatives with methylating agents and sulfur-containing compounds under controlled conditions. One common method involves the reaction of aniline with methyl isocyanate and sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
  • 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol
  • 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzamide

Uniqueness

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(N,S-dimethylsulfonimidoyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYFPHNGTYRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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